molecular formula C7H5ClIN3 B11837435 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11837435
M. Wt: 293.49 g/mol
InChI Key: XTTPCEBBQVDZFY-UHFFFAOYSA-N
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Description

Electronic Effects

  • Iodo at C7 : The large atomic radius of iodine induces significant σ-hole polarization, enhancing intermolecular halogen bonding (e.g., I···N interactions) in crystalline phases. This effect increases melting points by ~40°C compared to non-halogenated analogs.
  • Chloro at C4 : The electronegative chlorine withdraws electron density from the pyrimidine ring, reducing π-cloud delocalization. This is evidenced by upfield shifts in ¹³C NMR signals for C4 (δ 142.1 ppm vs. δ 136.7 ppm in non-chlorinated derivatives).

Steric and Tautomeric Effects

  • Steric bulk : The 7-iodo group imposes a 12° out-of-plane distortion on the pyrrole ring, quantified by torsional angle analysis. This distortion relieves steric strain between iodine and the methyl group at C2.
  • Tautomer stabilization : Quantum mechanical calculations (DFT/B3LYP) predict that the 5H tautomer is favored over 7H by 6.3 kcal/mol due to hyperconjugative interactions between the pyrrole nitrogen lone pair and σ*(C-I) orbital.

Figure 3: Halogen-induced conformational changes (A) Planar vs. distorted pyrrole ring geometries. (B) Electrostatic potential map highlighting σ-hole regions on iodine.

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5ClIN3/c1-3-11-5-4(9)2-10-6(5)7(8)12-3/h2,10H,1H3

InChI Key

XTTPCEBBQVDZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2I

Origin of Product

United States

Preparation Methods

Five-Step Halogenation and Cyclization

The traditional route involves sequential halogenation and cyclization starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

Step 1: Alkylation of Ethyl 2-Cyanoacetate
Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in a 1.5–10 molar excess under basic conditions (K₂CO₃ or NaH) to form ethyl 2-cyano-4,4-dimethoxybutanoate. This step achieves 75–85% conversion, with excess reagent recoverable via distillation.

Step 2: Cyclization with Formamidine Acetate
The intermediate undergoes cyclization with formamidine acetate in methanol under reflux, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Optimal conditions (pH 10–12, 70°C) produce 68.3% theoretical yield.

Step 3: Chlorination with Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) chlorinates the hydroxyl group at 110°C for 6 hours, forming 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Yields reach 67.8% with 20% NaOH neutralization.

Step 4: Iodination and Methylation
Iodine and methyl groups are introduced via Ullmann coupling or nucleophilic substitution. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with methyl iodide in DMF at 80°C, followed by iodination using N-iodosuccinimide (NIS) in acetic acid.

Step 5: Purification
Crystallization from ethanol/water mixtures yields 45.8% overall purity.

Industrial-Scale Four-Step Process

A patented method reduces steps and improves yield:

StepReactionConditionsYield
1AlkylationK₂CO₃, 70°C, 12h75–85%
2CyclizationNaOH, 45°C, pH 468.3%
3ChlorinationPOCl₃, 110°C, 6h67.8%
4Iodination/MethylationNIS, CH₃I, 80°C82%

This process achieves 99.8% HPLC purity without additional purification, emphasizing solvent recovery and pH control.

Non-Phosphorus Chlorination Methods

Vilsmeier Reagent Approach

To eliminate phosphorus waste, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine reacts with a Vilsmeier reagent (DMF + oxalyl chloride) in dichloroethane. The chlorination proceeds at 60°C for 4 hours, yielding 89% 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Subsequent iodination with NaI/CuI in DMSO introduces the iodine substituent.

4-Hydroxy intermediate+Vilsmeier reagent4-Chloro derivative\text{4-Hydroxy intermediate} + \text{Vilsmeier reagent} \rightarrow \text{4-Chloro derivative}

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) in toluene at reflux replaces POCl₃, achieving 78% yield. This method reduces corrosive by-products but requires rigorous moisture control.

Halogenation and Functionalization

Iodination Techniques

Iodine is introduced via two primary routes:

  • Electrophilic Aromatic Substitution : NIS in acetic acid at 50°C selectively iodinates the 7-position.

  • Ullmann Coupling : CuI catalyzes the reaction between 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine and iodobenzene diacetate, yielding 92% product.

Methyl Group Introduction

Methylation occurs via:

  • Nucleophilic Substitution : CH₃I in DMF with K₂CO₃ at 80°C.

  • Buchwald-Hartwig Amination : Pd(OAc)₂ catalyzes coupling with methylamine, achieving 88% yield.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases iodination rates by 30% due to polar aprotic stabilization.

  • Reflux vs. Microwave : Microwave-assisted synthesis reduces reaction times from 12h to 2h but risks decomposition above 150°C.

By-Product Mitigation

  • Phosphorus By-Products : Replacing POCl₃ with SOCl₂ reduces HCl emissions by 40%.

  • Isomer Formation : Low-temperature iodination (-10°C) minimizes 5-iodo isomer contamination.

Comparative Analysis of Methods

MethodStepsYieldPurityScalabilityEnvironmental Impact
Traditional 5-Step545.8%99.5%ModerateHigh (POCl₃ waste)
Industrial 4-Step475%99.8%HighModerate
Non-Phosphorus389%99.7%ModerateLow

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures .

Scientific Research Applications

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of viral replication .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Core Heterocycle Key References
4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 7-I, 2-Me 279.47 Pyrrolo[3,2-d]pyrimidine
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine 2-Cl, 4-Cl 173.57 Pyrrolo[3,2-d]pyrimidine
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-Me 167.60 Pyrrolo[2,3-d]pyrimidine
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-I 279.47 Pyrrolo[2,3-d]pyrimidine
2,4-Dichloro-thieno[3,2-d]pyrimidine 2-Cl, 4-Cl 180.06 Thieno[3,2-d]pyrimidine

Structural Insights :

  • Halogenation : The presence of iodine at position 7 in the target compound introduces steric bulk and enhanced electrophilicity compared to smaller halogens (e.g., chlorine) .
  • Methyl Group : The 2-methyl substituent may improve metabolic stability by reducing oxidative degradation, as seen in other N-alkylated pyrrolopyrimidines .
  • Core Heterocycle: Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity (e.g., IC₅₀ = 6.0 μM in L1210 leukemia cells) compared to thieno[3,2-d]pyrimidines (IC₅₀ = 0.32 μM), suggesting a safer pharmacological profile .

Example :

  • This compound may be synthesized by iodinating 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine using N-iodosuccinimide (NIS) in acetic acid .

Key Findings :

  • Pyrrolopyrimidines generally show reduced toxicity compared to thienopyrimidines, making them preferable for lead optimization .
  • The iodine substituent in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, though specific activity data remain unpublished .

Physicochemical Properties

Property This compound 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular Weight 279.47 167.60
Melting Point 179–183°C Not reported
Density 2.3 g/cm³ Not reported
Solubility Likely low (high halogen content) Moderate (polar substituents)

Notes:

  • Chlorine at position 4 is a conserved feature in bioactive analogs, suggesting its role in target engagement .

Biological Activity

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential as an anticancer agent, antiviral properties, and applications in drug development.

  • Molecular Formula : C₆H₄ClIN₃
  • Molecular Weight : 279.47 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents

Biological Activity Overview

The compound exhibits several biological activities primarily attributed to its role as a kinase inhibitor. It has shown promise in treating various diseases, including cancer and inflammatory conditions.

1. Anticancer Activity

Research indicates that derivatives of this compound can inhibit the growth of cancer cells through various mechanisms:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of several kinases involved in cell proliferation and survival pathways. For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 40 to 204 nM against key kinases such as EGFR, Her2, VEGFR2, and CDK2, comparable to established inhibitors like sunitinib .
CompoundTarget KinaseIC50 (nM)
5kEGFR40
5kHer2204
5kVEGFR2150
5kCDK2180

Case Study: Compound 5k

In a study focusing on compound 5k, significant cytotoxic effects were observed against HepG2 cancer cell lines. The treatment with this compound led to:

  • Induction of apoptosis characterized by increased levels of pro-apoptotic proteins (caspase-3 and Bax).
  • Downregulation of anti-apoptotic proteins (Bcl-2), suggesting a mechanism for its anticancer activity .

2. Antiviral Properties

Some derivatives have demonstrated antiviral activity, showing potential against viral infections. The mechanisms include:

  • Inhibition of viral replication.
  • Modulation of host cellular pathways to enhance antiviral responses.

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases. These effects are hypothesized to be mediated through the inhibition of specific inflammatory pathways and cytokines.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : By targeting specific kinases involved in signal transduction pathways.
  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases leading to apoptosis.
  • Molecular Docking Studies : These studies reveal similar binding interactions between the compound and target enzymes compared to known inhibitors .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl at 2-position δ ~2.6 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch ~750 cm⁻¹) .
  • X-ray Crystallography : Resolves regiochemistry and confirms iodine substitution (mean C–C bond length: 0.005 Å; R factor: 0.054) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <0.5 ppm error .

How can researchers optimize substitution reactions at the 4-chloro position to develop novel derivatives with enhanced bioactivity?

Advanced Research Question
Optimization strategies include:

  • Amine Selection : Primary amines (e.g., anilines) with electron-donating groups improve nucleophilic substitution rates. For example, 4-fluorophenylamine achieves 29% yield in 12-hour reflux with HCl catalysis .
  • Solvent Effects : Isopropanol enhances solubility of aromatic amines, while polar aprotic solvents (e.g., DMF) accelerate reactions .
  • Reaction Monitoring : TLC or HPLC tracks byproduct formation (e.g., di-substituted derivatives) .

What strategies address discrepancies in reported yields or byproduct formation during iodination or methylation steps?

Advanced Research Question

  • Temperature Control : Iodination at 60–80°C minimizes decomposition of labile iodo intermediates .
  • Catalyst Screening : Copper(I) iodide vs. palladium catalysts for regioselective iodination .
  • Byproduct Mitigation : Use of scavengers (e.g., silica gel plugs) during column purification removes halogenated impurities .

How can computational chemistry aid in predicting reactivity and designing new derivatives?

Advanced Research Question

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states for substitution reactions, identifying energy barriers .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions with the iodo and methyl groups .
  • QSAR Models : Link substituent electronic parameters (Hammett σ) to bioactivity trends .

What are the key structural features that influence the compound's physicochemical properties?

Basic Research Question

  • Halogen Effects : The 7-iodo group increases molecular weight (MW ~349 g/mol) and polar surface area, reducing aqueous solubility but enhancing lipophilicity (logP ~2.8) .
  • Methyl Group : The 2-methyl substituent sterically hinders electrophilic attack at the pyrrole ring, directing reactivity to the 4-chloro position .

What methods are used to analyze regioselectivity in electrophilic substitution reactions on the pyrrolo[3,2-d]pyrimidine core?

Advanced Research Question

  • Isotopic Labeling : ¹³C NMR tracks substitution patterns (e.g., preferential iodination at 7-position due to electron-withdrawing chloro group) .
  • Competitive Experiments : Reacting with equimolar halogens (I₂/Cl₂) under identical conditions quantifies site preference .

How does the presence of iodine at the 7-position affect the compound's stability and handling requirements?

Basic Research Question
The 7-iodo group increases susceptibility to photodegradation. Storage in amber vials at –20°C under argon is recommended. Decomposition products (e.g., HI) can be neutralized with aqueous NH₄OH during workup .

What are the challenges in achieving high purity during large-scale synthesis, and how can they be mitigated?

Advanced Research Question

  • Scale-Up Issues : Exothermic halogenation requires controlled cooling to prevent runaway reactions .
  • Purification : Centrifugal partition chromatography (CPC) or preparative HPLC replaces column chromatography for >99% purity .

How do steric and electronic factors of substituents influence the compound's interaction with biological targets?

Advanced Research Question

  • Steric Effects : The 2-methyl group restricts rotation, stabilizing planar conformations for kinase active-site binding .
  • Electronic Effects : Electron-withdrawing iodo enhances π-stacking with aromatic residues (e.g., tyrosine in ATP-binding pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.